1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Overview
Description
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is an organic compound that features a pyrrole ring substituted with a bromine atom and a trichloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone typically involves the reaction of 4-bromo-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The trichloroethanone group can be reduced to a corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives of the trichloroethanone group.
Oxidation: Pyrrole-2,5-dione derivatives.
Scientific Research Applications
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-1H-pyrrol-2-yl)-2,2-dimethylpropanone
- 1-(4-bromo-1H-pyrrol-2-yl)-2,2-dichloroethanone
- 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Uniqueness
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is unique due to the presence of the trichloroethanone group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLTVLIUJXOOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383981 | |
Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72652-32-5 | |
Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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